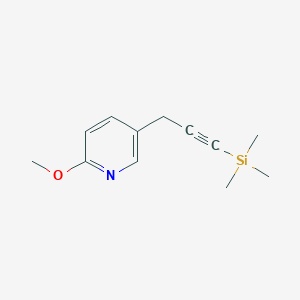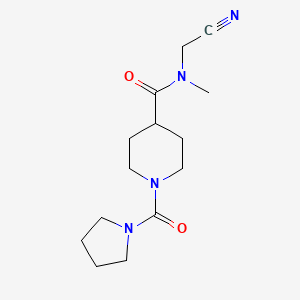
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine carboxamides. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA transaminase by CPP-115 leads to an increase in the levels of GABA in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Wirkmechanismus
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide acts as a potent and selective inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA transaminase by N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide leads to an increase in the levels of GABA in the brain, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide administration can have various biochemical and physiological effects. GABA is known to inhibit the activity of neurons in the brain, leading to a decrease in brain activity. This can result in anticonvulsant, anxiolytic, and analgesic effects. Moreover, GABA is involved in the regulation of the reward pathway in the brain, which can be modulated by N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. Additionally, the increase in GABA levels in the brain can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for investigating the role of GABA in various neurological and psychiatric disorders. Moreover, N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have therapeutic effects in animal models of various disorders, which makes it a promising candidate for drug development. However, there are also limitations to the use of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately reflect the complexity of the biological systems it is being studied in. Moreover, the effects of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide may vary depending on the specific animal model or cell culture being used.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in various neurological and psychiatric disorders. Further studies are needed to investigate the efficacy and safety of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide in human clinical trials. Moreover, the mechanism of action of N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide needs to be further elucidated to better understand its effects on brain activity. Additionally, the development of more potent and selective inhibitors of GABA transaminase may lead to the development of more effective treatments for various disorders.
Synthesemethoden
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide can be synthesized by the reaction of 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid with cyanomethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide as a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain. Moreover, N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-16(11-6-15)13(19)12-4-9-18(10-5-12)14(20)17-7-2-3-8-17/h12H,2-5,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZUBEMGOVPZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCN(CC1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)
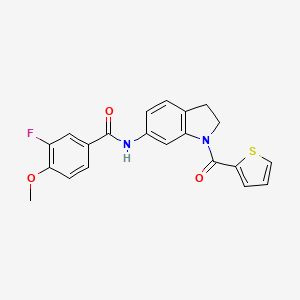
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2823413.png)
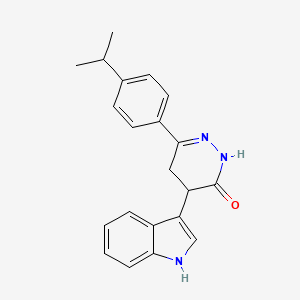
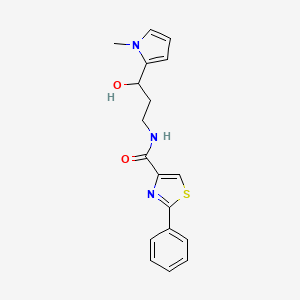
![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)
![5-((2-(diethylamino)ethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823420.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-2,2-difluoroacetic acid](/img/structure/B2823423.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2823424.png)
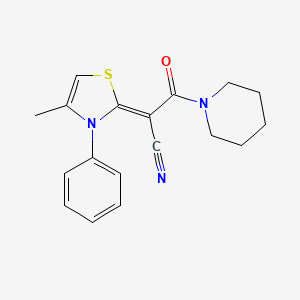
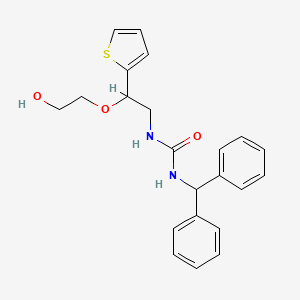
![2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane](/img/structure/B2823427.png)
![3-Cyanobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2823428.png)
